N-ACETYL-beta-D-GLUCOSAMINE

描述

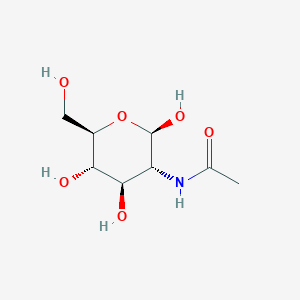

2-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetylglucosamine, is a derivative of glucose. It is an amino sugar and a prominent component of various biopolymers, including bacterial cell walls and glycoproteins. This compound plays a crucial role in biological systems and has significant applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

2-Acetamido-2-deoxy-beta-D-glucopyranose can be synthesized through several methods. One common approach involves the acetylation of glucosamine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of 2-acetamido-2-deoxy-beta-D-glucopyranose often involves the enzymatic conversion of chitin, a natural polymer found in the exoskeletons of crustaceans. The process includes deacetylation of chitin to produce glucosamine, followed by acetylation to yield the desired compound .

化学反应分析

Types of Reactions

2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like periodate, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions typically involve hydrogenation, converting the compound into its corresponding amine.

Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Sodium periodate (NaIO4) in aqueous solution.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in an organic solvent.

Major Products Formed

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated or sulfonated derivatives.

科学研究应用

Introduction to N-Acetyl-beta-D-Glucosamine

This compound (GlcNAc) is an amino sugar that plays a pivotal role in various biological processes and has significant applications across multiple scientific fields. As a key component of chitin, GlcNAc is integral to the structure of many organisms, including fungi and arthropods. Its unique properties have led to its exploration in therapeutic, industrial, and biotechnological applications.

Biomedical Applications

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of GlcNAc. For instance, derivatives of N-acetyl glucosamine have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in mouse models of inflammation. Among these, a novel derivative, BNAG1, showed the most potent anti-inflammatory activity, suggesting its potential use in treating inflammation-related diseases such as arthritis and inflammatory bowel disease .

Tissue Repair and Regeneration

GlcNAc is also recognized for its role in tissue repair. It is incorporated into glycoproteins and proteoglycans, which are essential for maintaining the extracellular matrix. This incorporation aids in cellular functions related to healing and regeneration . Clinical trials have indicated that GlcNAc can improve joint health in patients with osteoarthritis by enhancing cartilage repair mechanisms .

Nutritional Supplements

GlcNAc has gained popularity as a dietary supplement due to its non-toxic nature and potential health benefits. Research indicates that it may help alleviate symptoms associated with joint disorders and improve overall joint function. The compound has been shown to enhance the synthesis of glycosaminoglycans, which are crucial for cartilage integrity .

Industrial Applications

Biotechnology and Biofuels

The industrial production of GlcNAc from chitin through enzymatic processes has been explored as a sustainable method for generating valuable biomaterials. This process not only provides a source of GlcNAc but also contributes to waste reduction by utilizing chitin from crustacean shells . Furthermore, certain microorganisms can convert GlcNAc into biofuels, showcasing its potential as a renewable energy source .

Food Industry

GlcNAc is being investigated as a food additive due to its functional properties. Its ability to act as a thickening agent or stabilizer makes it suitable for various food products . Additionally, its safety profile supports its use in food applications.

Pharmaceutical Development

Drug Formulation

Research has demonstrated that GlcNAc can enhance drug delivery systems by improving the solubility and bioavailability of pharmaceutical compounds. Its ability to modulate immune responses also positions it as a candidate for developing adjuvants in vaccines .

Antimicrobial Properties

Poly-N-acetyl-D-glucosamine (PNAG), a polymer derived from GlcNAc, has been identified as a critical factor in biofilm formation by various pathogens. This suggests that targeting PNAG could lead to novel antimicrobial therapies against biofilm-associated infections .

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism of action of 2-acetamido-2-deoxy-beta-D-glucopyranose involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes, including glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. This process is crucial for cell signaling, immune response, and structural integrity of tissues .

相似化合物的比较

Similar Compounds

2-Acetamido-2-deoxy-beta-D-galactopyranose: Similar in structure but differs in the orientation of the hydroxyl group at the C-4 position.

2-Acetamido-2-deoxy-beta-D-mannopyranose: Similar but differs in the orientation of the hydroxyl group at the C-2 position.

Uniqueness

2-Acetamido-2-deoxy-beta-D-glucopyranose is unique due to its widespread presence in biological systems and its role in the formation of glycoproteins and glycolipids. Its structural properties allow it to participate in various biochemical processes, making it a valuable compound in research and industry .

生物活性

N-Acetyl-beta-D-glucosamine (GlcNAc) is an amino sugar that plays a crucial role in various biological processes, particularly in the context of inflammation, joint health, and cellular signaling. This article explores the biological activity of GlcNAc, focusing on its anti-inflammatory properties, effects on cartilage metabolism, and potential therapeutic applications.

Overview of this compound

GlcNAc is a derivative of glucose and is a key component of glycosaminoglycans and glycoproteins. It is found naturally in human tissues and has been studied for its potential benefits in treating conditions such as osteoarthritis and other inflammatory diseases.

Anti-Inflammatory Properties

Research has demonstrated that GlcNAc possesses significant anti-inflammatory effects. A study reported that GlcNAc inhibits the production of nitric oxide (NO) induced by interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in human articular chondrocytes. This inhibition is linked to the downregulation of inducible NO synthase (iNOS) mRNA and cyclooxygenase-2 (COX-2), suggesting a unique mechanism by which GlcNAc exerts its anti-inflammatory effects .

Key Findings:

- Inhibition of Inflammatory Mediators : GlcNAc reduces levels of IL-6 and TNF-α, which are critical mediators in inflammatory responses .

- Mechanism of Action : The suppression of IL-1β-induced NO production is not associated with changes in extracellular signal-regulated kinase (ERK) or p38 MAPK pathways, nor with the activation of NF-κB .

Effects on Cartilage Metabolism

GlcNAc has been extensively studied for its chondroprotective effects. A randomized double-blind placebo-controlled clinical trial evaluated its impact on biomarkers for cartilage metabolism in healthy individuals. Participants receiving 500 mg/day of GlcNAc showed a significant reduction in type II collagen degradation markers compared to the placebo group .

Clinical Study Data:

| Parameter | GlcNAc Group (500 mg/day) | Placebo Group |

|---|---|---|

| C2C Levels (Type II Collagen Degradation) | Significantly decreased | No significant change |

| PIICP Levels (Type II Collagen Synthesis) | Stable | Stable |

| C2C/PIICP Ratio | Decreased | No significant change |

This study suggests that GlcNAc may help maintain cartilage integrity by reducing degradation markers without adverse effects .

Case Studies and Applications

- Osteoarthritis Treatment : Clinical trials have shown that GlcNAc can alleviate symptoms associated with osteoarthritis, including pain reduction and improved joint function. Patients reported significant improvements in knee joint pain and range of motion after 8 weeks of treatment with GlcNAc .

- Inflammatory Disease Management : In models of inflammation induced by lipopolysaccharide (LPS), GlcNAc derivatives exhibited enhanced anti-inflammatory properties, demonstrating potential for treating various inflammation-related diseases .

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。